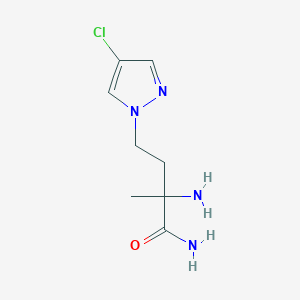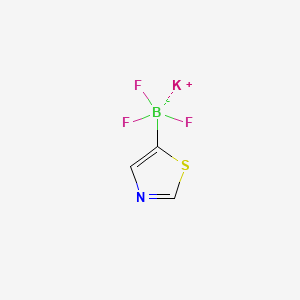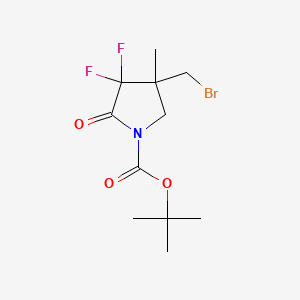
1-Ethylcycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid derivative characterized by a seven-membered cycloheptane ring with an ethyl group and a carboxyl group attached to the same carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: Reaction of Grignard reagents with carbon dioxide forms salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Ethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it to alcohols.
Substitution: It can undergo nucleophilic acyl substitution reactions, forming esters, amides, and acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).
Substitution Reagents: Thionyl chloride (SOCl2) for forming acid chlorides.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Acid Chlorides: Formed by reaction with thionyl chloride.
Aplicaciones Científicas De Investigación
1-Ethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Potential use in studying metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethylcycloheptane-1-carboxylic acid involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The carboxyl group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-Ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
Cycloheptanecarboxylic Acid: Lacks the ethyl group, making it less sterically hindered.
1-Methylcycloheptane-1-carboxylic Acid: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Cyclohexanecarboxylic Acid: Contains a six-membered ring, leading to different reactivity and stability.
Uniqueness: The presence of the ethyl group in this compound introduces steric effects that can influence its reactivity and interactions with other molecules, making it unique compared to its analogs .
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-ethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) |
Clave InChI |
OEWCRHJFTRBYNG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)




![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)





